2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile
Overview
Description
2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound containing a pyrrole ring substituted with amino, bromo, and dicarbonitrile groups.
Mechanism of Action
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets through different mechanisms, such as binding to enzymes or receptors, disrupting cell membrane integrity, or interfering with dna synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile are currently unknown . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on the action of this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile typically involves the reaction of appropriate pyrrole derivatives with brominating agents and nitrile sources. One common method includes the bromination of 2-amino-1H-pyrrole-3,4-dicarbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives.
Oxidation Reactions: Products include pyrrole oxides.
Reduction Reactions: Products include de-brominated pyrrole derivatives.
Scientific Research Applications
2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a precursor for the synthesis of compounds with antimicrobial, antiviral, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-pyrrole-3,4-dicarbonitrile: Lacks the bromine substituent, which may affect its reactivity and biological activity.
5-Bromo-1H-pyrrole-3,4-dicarbonitrile: Lacks the amino group, which may influence its chemical properties and applications.
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile: Similar structure but with a chlorine substituent instead of bromine, which may result in different reactivity and biological effects.
Uniqueness
2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is unique due to the presence of both amino and bromo substituents on the pyrrole ring.
Biological Activity
2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound characterized by a pyrrole ring with amino, bromo, and dicarbonitrile substituents. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The molecular formula of this compound is C6H3BrN4. The compound features:
- Pyrrole Ring : A five-membered ring containing nitrogen.
- Substituents : An amino group (-NH2), a bromine atom (Br), and two cyano groups (-C≡N) at positions 3 and 4.
Table 1: Comparison of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C6H3BrN4 | Contains bromine; potential antimicrobial activity |
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile | C6H3ClN4 | Chlorinated variant; used in dye synthesis |
1H-Pyrrole-3,4-dicarbonitrile | C6H4N4 | Lacks amino and bromo groups; different reactivity |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, impacting cell function.
- DNA Interaction : It can interfere with DNA synthesis, potentially leading to cytotoxic effects in rapidly dividing cells.
- Membrane Disruption : The presence of the bromine atom may enhance its ability to disrupt cellular membranes.
Pharmacological Effects
Research has indicated that derivatives of pyrrole compounds exhibit significant pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been reported to reduce the minimum inhibitory concentration (MIC) against Escherichia coli and Klebsiella pneumoniae significantly when used in combination therapies .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cell lines. The exact pathways remain under investigation.
Study on Antimicrobial Properties
A detailed study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated:
Pathogen | MIC (µg/mL) | Combination Treatment |
---|---|---|
Escherichia coli | 8 | With Meropenem |
Klebsiella pneumoniae | 4 | With Ciprofloxacin |
The compound demonstrated enhanced activity when combined with existing antibiotics, suggesting its potential as an adjunct therapy .
Study on Anticancer Activity
In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12 |
MCF7 (breast cancer) | 15 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Properties
IUPAC Name |
2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4/c7-5-3(1-8)4(2-9)6(10)11-5/h11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKMIDCZQYUXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NC(=C1C#N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346288 | |
Record name | 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98130-58-6 | |
Record name | 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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